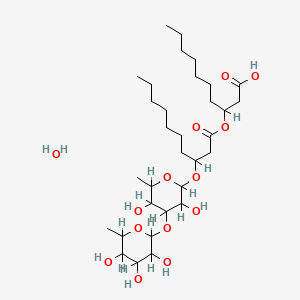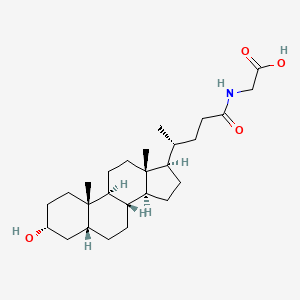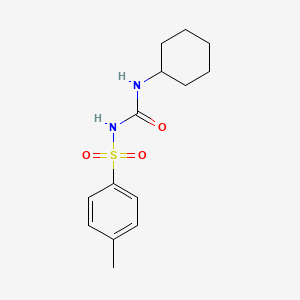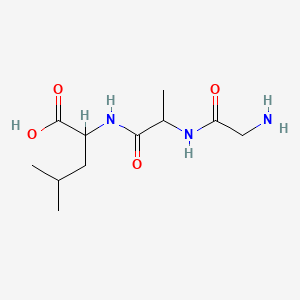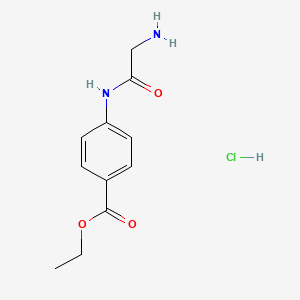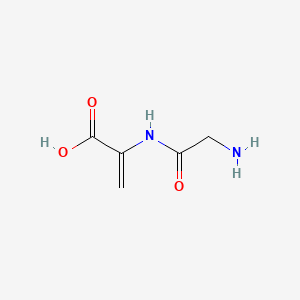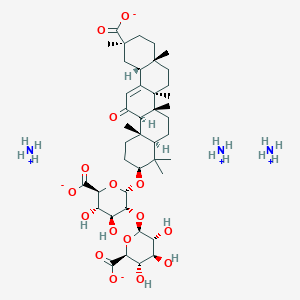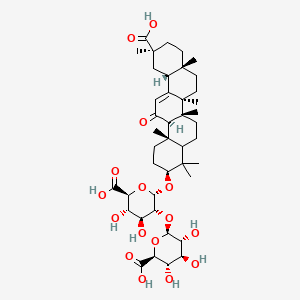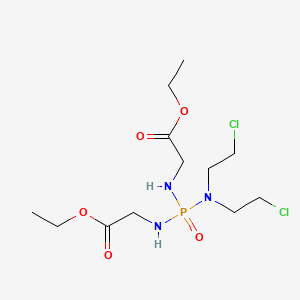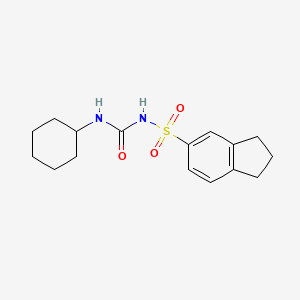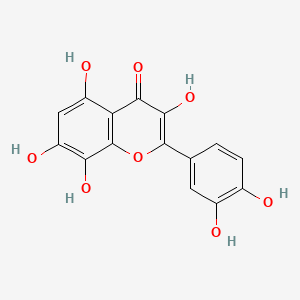
Gosipetina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gossypetin has a wide range of scientific research applications:
Mecanismo De Acción
Gossypetin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Gossypetin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Antibacterial Activity: Gossypetin disrupts bacterial cell membranes and inhibits the growth of pathogenic bacteria.
Neuroprotective Activity: It enhances microglial phagocytic activity against beta-amyloid, reducing the accumulation of amyloid plaques in the brain.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gossypetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase . These interactions are primarily characterized by the modulation of enzyme activities, leading to enhanced anti-oxidant defense mechanisms. Gossypetin also interacts with reactive oxygen species, reducing their concentration and mitigating oxidative stress .
Cellular Effects
Gossypetin exerts significant effects on various cell types and cellular processes. It has been shown to improve spatial learning and memory by decreasing amyloid-beta deposition in the hippocampus and cortex . Gossypetin influences cell function by enhancing microglial phagocytic activity, reducing gliosis, and increasing the population of major histocompatibility complex class II positive microglia . Additionally, gossypetin modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of gossypetin involves several key interactions at the molecular level. Gossypetin binds to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . It also induces changes in gene expression, particularly in microglial subpopulations, enhancing their phagocytic activity and reducing pathogenic properties . These molecular interactions underpin the therapeutic potential of gossypetin in neurodegenerative diseases and other conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gossypetin have been observed to change over time. Gossypetin treatment has shown stability and sustained efficacy in improving spatial learning and memory over a 13-week period . Long-term effects include enhanced microglial activity and reduced amyloid-beta deposition, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
The effects of gossypetin vary with different dosages in animal models. At therapeutic doses, gossypetin has been shown to improve cognitive function and reduce oxidative stress . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization . Threshold effects and dose-response relationships are critical considerations in the development of gossypetin-based therapies.
Metabolic Pathways
Gossypetin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It influences metabolic flux and metabolite levels, contributing to its protective effects against oxidative damage and inflammation . The modulation of these pathways highlights the multifaceted role of gossypetin in cellular metabolism and homeostasis.
Transport and Distribution
Gossypetin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its bioavailability and therapeutic efficacy, ensuring that gossypetin reaches its target sites within the body.
Subcellular Localization
The subcellular localization of gossypetin is essential for its activity and function. Gossypetin is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and proteins, enabling it to exert its biochemical effects effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gossypetin can be synthesized through various methods. One common synthetic route involves the use of flavonoid precursors, such as quercetin, which undergoes hydroxylation reactions to introduce additional hydroxyl groups at specific positions . The reaction conditions typically involve the use of strong oxidizing agents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of gossypetin often involves extraction from natural sources, such as the flowers of Hibiscus sabdariffa. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate gossypetin in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Gossypetin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonols with altered biological activities.
Comparación Con Compuestos Similares
Gossypetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it has unique properties due to its additional hydroxyl groups:
Quercetin: Gossypetin has an extra hydroxyl group, which enhances its antioxidant and anti-inflammatory activities.
Kaempferol: Gossypetin has more hydroxyl groups, providing stronger antibacterial and neuroprotective effects.
Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Luteolin
- Apigenin
Gossypetin’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAGUMVDQQZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197631 | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
489-35-0 | |
| Record name | Gossypetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gossypetin exert its anti-atherosclerotic effects?
A1: Gossypetin exhibits its anti-atherosclerotic effects through multiple mechanisms:
- Protection against endothelial cell injury: Gossypetin protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []
- Inhibition of VSMC proliferation and migration: Gossypetin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []
Q2: What is the role of autophagy in gossypetin’s protective effects against ox-LDL-induced injury?
A2: Gossypetin promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes gossypetin's protective effects, further supporting autophagy's crucial role in this process. []
Q3: How does gossypetin modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?
A3: Gossypetin acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []
Q4: What is the molecular formula, weight, and key spectroscopic data for gossypetin?
A4: Gossypetin (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]
Q5: Does gossypetin exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?
A5: Based on the provided research, gossypetin itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.
Q6: How has computational chemistry been employed to understand gossypetin's interactions with biological targets?
A7: Computational studies, particularly molecular docking, have been instrumental in elucidating gossypetin's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that gossypetin derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to gossypetin itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that gossypetin binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that gossypetin might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that gossypetin could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []
Q7: How do structural modifications of gossypetin influence its biological activity?
A8: Structure-activity relationship (SAR) studies, particularly on gossypetin derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of gossypetin with phenolic acyl groups, especially 3,7,4'-trimethylgossypetin of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and gossypetin, is crucial for selective inhibition of PIM-1 kinase. []
Q8: Are there any specific formulation strategies mentioned to improve gossypetin’s stability, solubility, or bioavailability?
A9: While the provided research doesn't delve into specific formulation strategies for gossypetin, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []
Q9: What is the current understanding of gossypetin's safety profile, potential toxicity, and long-term effects?
A10: While preliminary studies suggest that gossypetin exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




